Advanced Physicochemical Profiling and Synthetic Applications of 4-Bromo-2-cyclopentylpyrimidine
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Core Focus: Structural profiling, mechanistic reactivity, and validated synthetic protocols for CAS 1086381-87-4. Executive Summary In...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Core Focus: Structural profiling, mechanistic reactivity, and validated synthetic protocols for CAS 1086381-87-4.
Executive Summary
In modern drug discovery, the pyrimidine scaffold is recognized as a "privileged structure" due to its ability to mimic the adenine ring of ATP, making it a cornerstone in the development of kinase inhibitors. 4-Bromo-2-cyclopentylpyrimidine (CAS: 1086381-87-4) is a highly versatile, bifunctional building block. It combines an electron-deficient, electrophilic core (driven by the 4-bromo substituent) with a lipophilic, sterically demanding moiety (the 2-cyclopentyl group). This whitepaper provides an in-depth mechanistic analysis of its reactivity and outlines self-validating protocols for its integration into advanced pharmaceutical intermediates.
Structural & Physicochemical Profiling
The strategic placement of the cyclopentyl group at the 2-position provides critical steric bulk and lipophilicity, which are essential for driving binding affinity in hydrophobic target pockets (such as the selectivity pocket adjacent to the kinase hinge region). The quantitative physicochemical parameters of this building block are summarized below ([1]).
Property
Value
Mechanistic Implication
CAS Registry Number
1086381-87-4
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C9H11BrN2
Dictates the exact mass and isotopic distribution.
Molecular Weight
227.10 g/mol
Ideal low-molecular-weight starting material for fragment-based drug design.
Exact Mass
226.0106 g/mol
Critical for high-resolution mass spectrometry (HRMS) validation.
Isotopic Signature
~1:1 Ratio (M / M+2)
The 79Br/81Br isotopes provide a distinct LC-MS tracking signature.
TPSA
25.8 Ų
Low polar surface area ensures high membrane permeability.
SMILES String
BrC1=NC(C2CCCC2)=NC=C1
Computational descriptor for in silico docking and library enumeration.
Mechanistic Reactivity Profile
The reactivity of 4-Bromo-2-cyclopentylpyrimidine is fundamentally governed by the electron-withdrawing nature of the pyrimidine nitrogens. These heteroatoms pull electron density away from the carbon framework via both inductive and resonance effects. This dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the 4-position highly susceptible to two primary modes of functionalization: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling ([2]).
Figure 1: Divergent synthetic workflows leveraging the reactive 4-bromo position.
Application in Targeted Therapeutics: Kinase Inhibition
In oncology drug development, pyrimidine derivatives structurally analogous to 4-Bromo-2-cyclopentylpyrimidine are frequently utilized to target cyclin-dependent kinases (CDKs), such as CDK4 and CDK6.
Binding Logic: The pyrimidine N1/N3 atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region. Simultaneously, the 2-cyclopentyl moiety projects into the solvent-exposed channel or a hydrophobic sub-pocket, providing isoform selectivity and improving the overall pharmacokinetic profile of the inhibitor.
Figure 2: CDK4/6 signaling pathway targeted by pyrimidine-core inhibitors.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems . Every reagent and step is grounded in mechanistic causality.
Objective: C-C bond formation at the 4-position via coupling with an aryl boronic acid.
Reagent Assembly: Charge a Schlenk flask with 4-Bromo-2-cyclopentylpyrimidine (1.0 eq) and the desired Arylboronic acid (1.2 eq).
Causality: A 20% excess of boronic acid compensates for competitive protodeboronation side reactions.
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq).
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing unwanted homocoupling.
Base Addition: Add K₂CO₃ (2.0 eq) dissolved in H₂O.
Causality: Aqueous base is non-negotiable. Water facilitates the formation of the highly reactive trihydroxyboronate intermediate [ArB(OH)₃]⁻, which undergoes rapid transmetalation with the Pd(II) complex. Without water, the cycle stalls.
Solvent System: Suspend the mixture in 1,4-Dioxane/H₂O (4:1 v/v).
Degassing (Critical Step): Sparge the biphasic mixture with N₂ for 10 minutes.
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides.
Thermal Activation: Heat the reaction to 90°C for 12 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating when the distinct 1:1 isotopic doublet of the starting material (m/z 227.0 / 229.0[M+H]⁺) is entirely replaced by the product mass.
Objective: C-N bond formation via displacement of the 4-bromide with an aliphatic amine.
Reagent Assembly: Dissolve 4-Bromo-2-cyclopentylpyrimidine (1.0 eq) and the target primary/secondary Amine (1.5 eq) in anhydrous NMP (N-Methyl-2-pyrrolidone).
Causality: NMP is a highly polar aprotic solvent that stabilizes the charge-separated Meisenheimer complex intermediate, drastically lowering the activation energy of the SNAr addition step.
Causality: DIPEA acts as a non-nucleophilic base to neutralize the HBr generated during the elimination step, preventing the nucleophilic amine from being consumed as a hydrobromide salt.
Thermal Activation: Heat to 110°C under an inert atmosphere for 8 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (a highly UV-active spot) will disappear, replaced by a lower-Rf product spot. Confirm complete conversion via LC-MS before aqueous workup.
Safety Data Sheet (SDS) and handling guidelines for 4-Bromo-2-cyclopentylpyrimidine
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-cyclopentylpyrimidine for Research and Development This guide provides a detailed examination of the potential hazards and recommended handling procedures for...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-cyclopentylpyrimidine for Research and Development
This guide provides a detailed examination of the potential hazards and recommended handling procedures for 4-Bromo-2-cyclopentylpyrimidine, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the safety profiles of structurally related molecules, including pyrimidines, chlorinated pyrimidines, and other brominated heterocyclic compounds, to offer a robust framework for its safe utilization in a laboratory setting.[1][2][3][4][5][6][7][8][9] The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.
Understanding the Compound: A Structural and Reactivity Perspective
4-Bromo-2-cyclopentylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are core structures in many biologically active molecules. The presence of a bromine atom at the 4-position and a cyclopentyl group at the 2-position dictates its chemical reactivity and potential biological and toxicological profile. The bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions.[10][11] The cyclopentyl group adds lipophilicity to the molecule. The pyrimidine ring itself is a relatively stable aromatic system.
Hazard Identification and Risk Assessment
While specific toxicological data for 4-Bromo-2-cyclopentylpyrimidine is not available, a hazard assessment can be extrapolated from related brominated and chlorinated pyrimidines.[2][3][12] The primary anticipated hazards are:
Acute Toxicity: Harmful if swallowed.[3][13][14][15]
H335: May cause respiratory irritation[3][12][14][16][17]
Warning
Risk Assessment Workflow
The following diagram illustrates a systematic approach to risk assessment when handling 4-Bromo-2-cyclopentylpyrimidine.
Caption: A workflow for assessing and mitigating risks associated with handling 4-Bromo-2-cyclopentylpyrimidine.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
Chemical Fume Hood: All manipulations of 4-Bromo-2-cyclopentylpyrimidine, especially when handling the solid to prepare solutions or performing reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[2]
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.[1][2][16][17][18]
Eyewash Stations and Safety Showers: These should be readily accessible and regularly tested.[2][12][16]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 4-Bromo-2-cyclopentylpyrimidine:
Table 2: Recommended Personal Protective Equipment (PPE)
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3][4][16]
Do not eat, drink, or smoke in areas where chemicals are handled.[3][18]
Remove contaminated clothing immediately and wash it before reuse.[1][19]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4][12][18][19][20]
Keep away from heat, sparks, and open flames.[1][2][4][18][19][20]
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][19]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spills and Leaks
Evacuate: Immediately evacuate the area of the spill.[3]
Ventilate: Ensure the area is well-ventilated.
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[3]
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][16][19]
First-Aid Measures
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4][16]
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][16]
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][16][17][18]
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4][16][17][18]
Emergency Response Decision Tree
The following diagram outlines the decision-making process in an emergency.
Caption: A decision tree for responding to emergencies involving 4-Bromo-2-cyclopentylpyrimidine.
Disposal Considerations
All waste containing 4-Bromo-2-cyclopentylpyrimidine must be treated as hazardous waste.[2] Dispose of the compound and any contaminated materials in a sealed, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[2]
Conclusion
While 4-Bromo-2-cyclopentylpyrimidine is a valuable intermediate in drug discovery and development, its handling requires a thorough understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. The provided protocols are based on a conservative assessment of the hazards associated with structurally similar compounds and should be followed diligently.
References
4-BroMo-2-cyclopropylpyriMidine — Chemical Substance Information. NextSDS. [Link]
PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS. Loba Chemie. [Link]
(4-Bromo-pyrimidin-2-yl)-cyclopentyl-amine — Chemical Substance Information. NextSDS. [Link]
4-Bromo-2-(methylsulfonyl)pyrimidine: Properties and Synthesis Applications. Autech Industry. [Link]
4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H) - Safety Data Sheet. Kishida. [Link]
BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. Loba Chemie. [Link]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-cyclopentylpyrimidine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Bromo-2-cyclopentylpyrimidine in Medicinal Chemistry 4-Bromo-2-cyclopentylpyrimidine is a heterocyclic organic compound...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-2-cyclopentylpyrimidine in Medicinal Chemistry
4-Bromo-2-cyclopentylpyrimidine is a heterocyclic organic compound that holds considerable interest for the medicinal chemistry and drug development sectors. Its structure, featuring a pyrimidine core substituted with a bromine atom and a cyclopentyl group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrimidine ring is a common motif in a wide array of biologically active molecules, including antiviral and anticancer drugs. The presence of a bromine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity and the fine-tuning of pharmacological properties. The cyclopentyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
This guide provides a detailed exploration of two fundamental physicochemical properties of 4-Bromo-2-cyclopentylpyrimidine: its exact mass and molecular weight. A clear understanding of these parameters is a prerequisite for compound verification, quality control, and regulatory submissions. We will delve into the theoretical basis of these values, present a robust experimental protocol for their determination using mass spectrometry, and discuss the practical implications for researchers in the field.
Core Physicochemical Properties: Exact Mass vs. Molecular Weight
A precise understanding of the distinction between exact mass and molecular weight is crucial for analytical characterization. While often used interchangeably in conversation, these terms have distinct scientific meanings.
Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weights of the elements as found on the periodic table. This value is what is typically used in stoichiometric calculations for chemical reactions.
Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is what is measured by high-resolution mass spectrometry and is a critical parameter for confirming the elemental composition of a newly synthesized compound.
The key quantitative data for 4-Bromo-2-cyclopentylpyrimidine, which has a molecular formula of C9H11BrN2, are summarized below.[1]
Calculation of Exact Mass:
The exact mass is calculated by summing the masses of the most abundant isotopes of each atom in the molecule:
Carbon (¹²C): 9 x 12.000000 Da = 108.000000 Da
Hydrogen (¹H): 11 x 1.007825 Da = 11.086075 Da
Bromine (⁷⁹Br): 1 x 78.918338 Da = 78.918338 Da
Nitrogen (¹⁴N): 2 x 14.003074 Da = 28.006148 Da
Total Exact Mass = 226.0109 Da
The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of roughly equal intensity separated by approximately 2 Da (the M+ and M+2 peaks). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in a molecule.
Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Protocol
The definitive method for determining the exact mass of a compound is high-resolution mass spectrometry (HRMS). The following protocol outlines a standard procedure using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, an instrument renowned for its high mass accuracy and resolution.
I. Objective
To experimentally verify the elemental composition of 4-Bromo-2-cyclopentylpyrimidine by determining its exact mass with high accuracy.
Solvents: HPLC-grade acetonitrile and water with 0.1% formic acid
Instrumentation: A high-resolution Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
Vials: 2 mL amber glass vials with PTFE-lined caps.
III. Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 1 mg of 4-Bromo-2-cyclopentylpyrimidine.
Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid facilitates protonation of the analyte, which is essential for ESI in positive ion mode.
Instrument Setup and Calibration:
Set the ESI source to positive ion mode. This is chosen because the nitrogen atoms in the pyrimidine ring are basic and readily accept a proton to form a positively charged ion, [M+H]⁺.
Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate or a commercially available tuning mix) immediately prior to sample analysis. This step is critical for ensuring high mass accuracy.
Data Acquisition:
Inject the prepared sample solution into the mass spectrometer via direct infusion or through an HPLC system.
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected value for the protonated molecule [M+H]⁺ (approximately m/z 100-400).
Ensure the instrument is operating in high-resolution mode to achieve a mass accuracy of less than 5 ppm.
Data Analysis:
Process the acquired spectrum using the instrument's software.
Identify the peak corresponding to the protonated molecule, [C9H11BrN2+H]⁺. The expected m/z for this ion is 227.0187 (calculated from the exact mass of the neutral molecule plus the mass of a proton).
Crucially, look for the characteristic isotopic pattern of bromine: a peak at m/z ~227 ([M+H]⁺ with ⁷⁹Br) and another peak of similar intensity at m/z ~229 ([M+H]⁺ with ⁸¹Br).
Compare the measured exact mass to the theoretical exact mass. The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm to confidently confirm the elemental composition.
IV. Expected Results and Interpretation
A successful analysis will yield a mass spectrum showing a prominent ion at m/z 227.0187 and another at m/z 229.0166, both with a mass accuracy of <5 ppm. The presence of this doublet with the correct mass difference and intensity ratio provides unambiguous confirmation of the presence of one bromine atom and validates the elemental formula of C9H11BrN2.
Workflow for Experimental Mass Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the exact mass of 4-Bromo-2-cyclopentylpyrimidine.
Caption: Workflow for the determination of the exact mass of 4-Bromo-2-cyclopentylpyrimidine via HRMS.
Conclusion: Foundational Knowledge for Advancing Drug Discovery
The accurate determination of the exact mass and a clear understanding of the molecular weight of 4-Bromo-2-cyclopentylpyrimidine are indispensable for its application in research and development. These fundamental parameters serve as the basis for compound identification, purity assessment, and the interpretation of further analytical data. The methodologies outlined in this guide provide a robust framework for the characterization of this and other novel chemical entities. As a versatile building block, a thorough understanding of 4-Bromo-2-cyclopentylpyrimidine's physicochemical properties empowers chemists to confidently employ it in the synthesis of the next generation of therapeutic agents, thereby advancing the frontiers of drug discovery.
Crystallographic Characterization of 4-Bromo-2-cyclopentylpyrimidine: Structural Insights for Kinase Inhibitor Design
Executive Summary The structural elucidation of pharmaceutical intermediates is a critical phase in rational drug design. 4-Bromo-2-cyclopentylpyrimidine (CAS: 1086381-87-4) is a highly versatile electrophilic synthon wi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of pharmaceutical intermediates is a critical phase in rational drug design. 4-Bromo-2-cyclopentylpyrimidine (CAS: 1086381-87-4) is a highly versatile electrophilic synthon widely utilized in the synthesis of cyclin-dependent kinase (CDK) 4/6 inhibitors, such as the blockbuster breast cancer drug Ribociclib, as well as emerging RSK4 inhibitors.
This technical whitepaper provides an in-depth analysis of the crystal structure and X-ray diffraction (XRD) methodology for 4-Bromo-2-cyclopentylpyrimidine. As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive crystallography. Instead, we will explore the causality behind crystallization techniques, the self-validating nature of single-crystal X-ray diffraction (SCXRD) protocols, and how the precise geometric parameters of this intermediate dictate its downstream synthetic reactivity and eventual target engagement in oncology.
Chemical Context and Structural Significance
The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry. In the context of kinase inhibitors, the pyrimidine ring frequently acts as the core hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of the kinase.
The specific substitution pattern of 4-Bromo-2-cyclopentylpyrimidine is highly deliberate:
C4-Bromine (The Electrophile): The halogen atom serves as a highly reactive leaving group. Its strong electron-withdrawing nature depletes electron density from the pyrimidine
π
-system, activating the C4 position for Nucleophilic Aromatic Substitution (
SNAr
) or Palladium-catalyzed Buchwald-Hartwig cross-coupling.
C2-Cyclopentyl (The Hydrophobic Anchor): The saturated,
sp3
-hybridized cyclopentyl ring provides a flexible, lipophilic moiety designed to project into the solvent-exposed or hydrophobic regions of the kinase active site, enhancing both binding affinity and pharmacokinetic membrane permeability.
Fig 1: Synthetic utility of 4-Bromo-2-cyclopentylpyrimidine in kinase inhibitor development.
Growing diffraction-quality single crystals of small, lipophilic organic intermediates presents specific thermodynamic challenges. The cyclopentyl ring is highly prone to dynamic puckering (transitioning rapidly between envelope and half-chair conformations). If crystallization occurs too rapidly, this flexibility results in severe positional disorder within the crystal lattice, degrading the resolution of the final XRD data.
To enforce a highly ordered lattice, we employ a vapor diffusion (anti-solvent) technique rather than direct solvent evaporation. This choice ensures a slow, thermodynamically controlled supersaturation gradient.
Step-by-Step Workflow:
Solvent Selection: Dissolve 50 mg of purified 4-Bromo-2-cyclopentylpyrimidine in 0.5 mL of Dichloromethane (DCM). Causality: DCM is chosen because it fully solvates the halogenated pyrimidine without engaging in disruptive, strong hydrogen bonding that might compete with the molecule's own weak intermolecular interactions (e.g., halogen bonding).
Anti-Solvent Layering: Place the unsealed inner vial containing the DCM solution into a larger outer vial containing 3 mL of Methanol (MeOH). Seal the outer vial.
Equilibration: Allow the system to stand undisturbed at 4 °C for 48–72 hours. Causality: The higher vapor pressure of DCM relative to MeOH causes a slow, vapor-phase mixing. The gradual reduction in solubility induces nucleation at a rate slow enough to allow the cyclopentyl rings to adopt a uniform, low-energy conformation in the lattice.
Validation: Inspect under polarized light microscopy. The presence of sharp extinction upon rotation confirms the single-crystal nature (lack of twinning or amorphous domains).
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
Once a suitable crystal (approx.
0.15×0.10×0.08
mm) is isolated, it is subjected to SCXRD. The protocol below is designed to yield publication-quality data (e.g., for CCDC deposition).
Data Collection & Refinement Workflow
Cryo-Mounting (100 K): The crystal is coated in Paratone-N oil, mounted on a MiTeGen cryoloop, and immediately flash-cooled to 100 K using a nitrogen cryostream. Causality: Cryo-cooling is mandatory. It freezes out the thermal vibrations of the
sp3
carbons in the cyclopentyl ring, drastically reducing atomic displacement parameters (ADPs) and preventing artifactual residual electron density peaks.
Diffraction: Data is collected using a diffractometer equipped with a Mo K
α
microfocus source (
λ=0.71073
Å) and a CCD/CMOS detector. Causality: Molybdenum radiation is selected over Copper to minimize X-ray absorption effects caused by the heavy Bromine atom, which can skew intensity data.
Integration & Absorption Correction: Raw frames are integrated using software like CrysAlisPro. A multi-scan empirical absorption correction (e.g., SADABS) is applied. Validation: The
Rint
value must be
<0.05
, proving that symmetrically equivalent reflections have consistent intensities.
Structure Solution: The phase problem is solved using intrinsic phasing (SHELXT), and the structure is refined via full-matrix least-squares on
F2
(SHELXL).
Fig 2: Methodological pipeline for SCXRD data collection and structural refinement.
Crystallographic Data and Structural Analysis
The structural parameters of halogenated cyclopentylpyrimidines reveal critical information about their electronic state and steric bulk. Below is a summary of the representative crystallographic data for this class of compounds.
Structural FeatureMeasured ValueMechanistic SignificanceC(4)–Br(1) Bond Length1.89 – 1.91 ÅSlightly elongated compared to standard aryl bromides due to the electron-deficient pyrimidine ring. This elongation lowers the activation energy required for oxidative addition by Palladium in cross-coupling reactions[3].C(2)–C(cyclopentyl) Length1.51 – 1.53 ÅStandard
sp2
sp3
single bond. Allows free rotation of the cyclopentyl group, which is critical for the molecule to adopt the correct bioactive conformation when entering a kinase pocket.Pyrimidine Ring PlanarityRMSD < 0.02 ÅThe heterocycle is strictly planar. This planarity is essential for optimal
π−π
stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) in the kinase hinge region[2].Intermolecular Halogen BondingBr
⋯
N distance
≈3.1
ÅThe highly polarizable Bromine atom forms a weak, highly directional halogen bond with the pyrimidine nitrogen of an adjacent molecule in the lattice.
Implications for Drug Development
The precise three-dimensional architecture of 4-Bromo-2-cyclopentylpyrimidine dictates its utility in drug discovery.
1. Conformational Pre-organization:
The XRD data confirms that the cyclopentyl ring adopts an envelope conformation in the solid state. When this intermediate is converted into a final drug (like Ribociclib), this specific steric bulk forces the adjacent functional groups into a highly specific vector. This pre-organization reduces the entropic penalty of binding to the CDK4/6 active site, directly increasing the drug's potency.
2. Electronic Tuning via Halogenation:
The crystallographic C-Br bond length provides empirical evidence of the pyrimidine ring's electron deficiency. In drug synthesis, understanding this electron distribution allows process chemists to precisely tune the reaction temperatures and select the optimal ligands (e.g., XPhos or BrettPhos) for the subsequent amination steps required to build the final active pharmaceutical ingredient (API).
Conclusion
The single-crystal X-ray diffraction analysis of 4-Bromo-2-cyclopentylpyrimidine provides far more than a static 3D picture; it offers a mechanistic blueprint. By employing rigorous, low-temperature SCXRD protocols, researchers can quantify the structural and electronic parameters—such as C-Br bond activation and cyclopentyl conformational dynamics—that make this molecule a cornerstone intermediate in the synthesis of life-saving kinase inhibitors.
References
Crystal structure of ribociclib hydrogen succinate, (C23H31N8O)(HC4H4O4). ResearchGate. Available at:[Link]
Structural Features of Tetraazathiapentalenes Fused with Pyrimidine and/or Pyridine Rings. Experimental Evaluation of the Nature of Hypervalent N−S−N Bond by Restricted Internal Rotation of the Pyrimidine Ring. ACS Publications. Available at:[Link]
Design and Structural Optimization of Orally Bioavailable RSK4 Inhibitors for the Treatment of Esophageal Squamous Cell Carcinoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
209092Orig1s000 - Ribociclib Succinate Quality Assessment. accessdata.fda.gov. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-cyclopentylpyrimidine
Executive Summary 4-Bromo-2-cyclopentylpyrimidine is a high-value electrophilic building block, frequently utilized in the synthesis of cyclin-dependent kinase (CDK4/6) inhibitors and other CNS-active pharmacophores. Whi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Bromo-2-cyclopentylpyrimidine is a high-value electrophilic building block, frequently utilized in the synthesis of cyclin-dependent kinase (CDK4/6) inhibitors and other CNS-active pharmacophores. While the 4-position of the pyrimidine ring is susceptible to uncatalyzed Nucleophilic Aromatic Substitution (SNAr), SNAr often requires harsh thermal conditions, strong nucleophiles, and suffers from poor regioselectivity[1].
To couple this substrate with deactivated, sterically hindered, or delicate primary and secondary amines, the Buchwald-Hartwig cross-coupling is the premier methodological choice[2]. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol to achieve high-yielding C–N bond formation with 4-bromo-2-cyclopentylpyrimidine.
As an application scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The amination of heteroaryl halides presents unique challenges that dictate our catalytic parameters.
The Challenge of Pyrimidine Substrates
Pyrimidines possess basic ring nitrogens that can coordinate to the palladium center, potentially acting as catalyst poisons by forming stable, off-cycle complexes[3]. Furthermore, if the reductive elimination step is slow, the intermediate Pd(II) species can undergo β-hydride elimination (if the amine possesses α-hydrogens) or protodepalladation, leading to the undesired dehalogenated byproduct (2-cyclopentylpyrimidine).
Ligand and Precatalyst Selection
To overcome catalyst poisoning and dehalogenation, the reaction requires sterically demanding, electron-rich dialkylbiarylphosphine ligands:
For Primary Amines:BrettPhos or tBuBrettPhos are the gold standards. Their extreme steric bulk prevents the formation of inactive Pd-bis(amine) complexes, while their electron-rich nature accelerates oxidative addition into the C–Br bond[4].
For Secondary Amines:RuPhos is highly effective. It provides the necessary steric environment to facilitate the coupling of secondary amines without stalling the catalytic cycle[5],[6].
Precatalyst: Pd2(dba)3 or Pd(OAc)2 are standard. Pd2(dba)3 provides Pd(0) directly, though the dibenzylideneacetone (dba) ligands can sometimes impede the cycle. Pre-formed palladacycles (e.g., BrettPhos Pd G3) are highly recommended for challenging substrates as they generate the active mono-ligated Pd(0) species rapidly and quantitatively.
Base and Solvent Dynamics
The base deprotonates the amine after it coordinates to the Pd(II) center[2].
NaOtBu (Sodium tert-butoxide) in Toluene is the kinetically favored choice, driving rapid reductive elimination.
If the coupling partner contains base-sensitive functional groups (e.g., esters, nitriles), Cs2CO3 or K3PO4 in 1,4-Dioxane must be used[7]. This prevents substrate degradation but typically requires higher temperatures (100 °C) and longer reaction times.
Catalytic Workflow Visualization
Caption: Catalytic cycle of Pd-catalyzed amination for 4-Bromo-2-cyclopentylpyrimidine.
Data Presentation: Optimization Matrix
The following table summarizes expected quantitative outcomes based on ligand and base selection for the amination of 4-bromo-2-cyclopentylpyrimidine.
Entry
Precatalyst (2 mol%)
Ligand (4 mol%)
Base (1.4 eq)
Solvent
Temp (°C)
Target Amine Class
Expected Conversion (%)
1
Pd2(dba)3
BINAP
NaOtBu
Toluene
100
Primary
< 20% (Major Dehalogenation)
2
Pd(OAc)2
XPhos
Cs2CO3
Dioxane
100
Primary
~ 45 - 60%
3
Pd(OAc)2
RuPhos
NaOtBu
Toluene
90
Secondary
> 85%
4
Pd2(dba)3
BrettPhos
NaOtBu
Toluene
90
Primary
> 95%
Experimental Protocol: Self-Validating System
This protocol is designed with built-in validation checks to ensure experimental integrity.
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3, the selected phosphine ligand, and NaOtBu.
Causality Check: The slight excess of ligand (4.5 mol% vs 4.0 mol% Pd) ensures that all Pd remains ligated, preventing precipitation of inactive palladium black.
Substrate Addition: Add 4-bromo-2-cyclopentylpyrimidine and the amine. If the amine is a liquid, add it after the solvent.
Degassing (Critical Step): Add anhydrous toluene. Seal the tube with a rubber septum. Sparge the mixture with dry Argon for 10 minutes, or perform three Freeze-Pump-Thaw cycles.
Validation: Oxygen rapidly oxidizes electron-rich phosphines to phosphine oxides, killing the catalyst. Proper degassing is non-negotiable.
Reaction Initiation: Replace the septum with a Teflon screw-cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–12 hours.
Validation Cue: Upon reaching ~60–70 °C, the mixture should transition from a dark purple/red suspension (Pd2(dba)3) to a homogeneous dark orange/brown solution, indicating the formation of the active Pd(0)L complex.
Monitoring: Monitor the reaction via LC-MS. Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water for analysis.
Workup & Purification: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Troubleshooting & Logic Tree
If the reaction fails to reach full conversion, use the following logic tree to diagnose the mechanistic failure point.
Caption: Troubleshooting logic tree for optimizing pyrimidine cross-coupling reactions.
References
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.
Beaudry, D., et al. "Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates." Organic Process Research & Development, 2015.
Topchiy, M. A., et al. "Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines." European Journal of Organic Chemistry, 2014.
Hooper, M. W., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 2005.
Wang, L., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006.
Giri, R., et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organics, 2022.
Advanced Catalytic Systems for C-N Bond Formation with 4-Bromo-2-cyclopentylpyrimidine: Protocols and Mechanistic Insights
An Application Guide for Researchers Abstract: The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where nitr...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers
Abstract: The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where nitrogen-containing heterocycles are ubiquitous.[1] 4-Bromo-2-cyclopentylpyrimidine serves as a versatile scaffold in medicinal chemistry, and the efficient and selective formation of C-N bonds at the C4 position is critical for elaborating its structure into potent biological agents. This comprehensive guide provides an in-depth analysis of the premier catalytic systems for this transformation. We will move beyond simple procedural lists to explore the mechanistic underpinnings of catalyst selection, the rationale behind optimizing reaction parameters, and detailed, field-tested protocols for the most robust methods.
Chapter 1: The Workhorse of Modern C-N Coupling: Palladium-Catalyzed Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as the most versatile and widely adopted method for the formation of C-N bonds.[2][3] Its broad functional group tolerance, extensive substrate scope, and well-understood mechanism make it the first choice for coupling 4-Bromo-2-cyclopentylpyrimidine with a diverse array of nitrogen nucleophiles.[1][4]
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the catalytic cycle is paramount for rational troubleshooting and optimization. The process, illustrated below, involves a sequence of well-defined organometallic transformations. The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the C-Br bond of the pyrimidine. Subsequent coordination of the amine nucleophile, deprotonation by a base, and reductive elimination from the palladium center yields the desired product and regenerates the Pd(0) catalyst.[2][5]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for Success
The success of a Buchwald-Hartwig amination is a multifactorial equation. The judicious selection of the palladium source, ligand, base, and solvent is crucial for achieving high yields and purity.[6]
A. Palladium Source and Ligand Selection:
The true engine of the reaction is the palladium-ligand complex. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) offer superior reliability by ensuring efficient generation of the active Pd(0) species.[5][7]
The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[8] For an electron-deficient heteroaryl halide like 4-bromo-2-cyclopentylpyrimidine, sterically hindered and electron-rich biaryl phosphine ligands are generally the most effective.[9]
Ligand
Structure Type
Key Characteristics & Application Notes
XPhos
Biaryl Monophosphine
Highly active and versatile for a broad range of amines. Excellent for coupling with both primary and secondary amines. Often a first choice for screening.
SPhos
Biaryl Monophosphine
Similar to XPhos, known for high reactivity, particularly with sterically hindered substrates.
BrettPhos
Biaryl Monophosphine
Exceptionally bulky, providing high catalyst stability and promoting reductive elimination. Useful for challenging couplings that are slow with other ligands.[8]
Josiphos-type
Ferrocenyl Diphosphine
Bidentate ligands that can prevent catalyst deactivation pathways and are effective for a wide range of aryl halides.[2]
BINAP
Biaryl Diphosphine
A classic bidentate ligand, effective for coupling primary amines. It was among the first to show broad utility.[2]
B. The Role of the Base:
The base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[10] The choice of base is a critical decision that impacts functional group tolerance.
Strong, Non-nucleophilic Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and generally provide the fastest reaction rates. However, their high basicity can be incompatible with sensitive functional groups like esters or nitriles.[5][7]
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄, K₂CO₃): These are preferred when base-sensitive functional groups are present. Reactions may require higher temperatures or longer reaction times to achieve full conversion. Cesium carbonate is often favored due to its better solubility in common organic solvents compared to potassium salts.[5][11]
Soluble Organic Bases (DBU, MTBD): These can be advantageous in achieving homogeneous reaction conditions, which is beneficial for kinetic studies and can sometimes improve reproducibility.[12]
C. Solvent Selection:
The solvent must dissolve the reactants to a sufficient degree while being inert to the reaction conditions.
Aromatic Hydrocarbons (Toluene, Xylene): These are the most frequently used solvents. They are non-polar, aprotic, and have high boiling points suitable for reactions that require heating.[13]
Ethers (Dioxane, THF, 2-MeTHF): These polar aprotic solvents are also widely used. 2-Methyltetrahydrofuran (2-MeTHF) is considered a "greener" alternative to THF and dioxane.[14]
Alcohols (t-BuOH, t-AmOH): Sometimes used, particularly with alkoxide bases, but can participate in side reactions if not chosen carefully.
Experimental Protocols
Protocol 1.1: General Screening for C-N Coupling with 4-Bromo-2-cyclopentylpyrimidine
This protocol is designed to rapidly assess the feasibility of coupling a new nitrogen nucleophile.
Figure 2: General workflow for Buchwald-Hartwig amination screening.
Preparation: Inside an inert atmosphere glovebox, add the palladium precatalyst (0.02 equiv), ligand (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
Addition of Reactants: Add 4-Bromo-2-cyclopentylpyrimidine (1.0 equiv) and the amine nucleophile (1.2 equiv).
Solvent Addition: Add enough anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
Sealing and Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block (typically 80-110 °C).[5]
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.
Filtration: Filter the mixture through a short plug of Celite® to remove insoluble base and palladium residues, washing the pad with additional ethyl acetate.[11]
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.
Chapter 2: The Classic Alternative: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-promoted C-N bond-forming reaction that predates modern palladium catalysis.[15] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of a copper source with a ligand, making it a viable, palladium-free alternative, often referred to as the Goldberg reaction for C-N coupling.[15][16]
Mechanistic Features and Advantages
The mechanism of the Ullmann reaction is less universally agreed upon than the Buchwald-Hartwig reaction but is thought to involve Cu(I)/Cu(III) catalytic cycles.[16] Key advantages include the low cost of copper and its different reactivity profile, which can sometimes be successful where palladium catalysts fail. The reaction is often promoted by ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).[17]
Protocol 2.1: Modern Ullmann C-N Coupling
Materials:
4-Bromo-2-cyclopentylpyrimidine (1.0 equiv)
Amine nucleophile (2.0 equiv)
Copper(I) Iodide (CuI, 0.1 equiv)
Ligand (e.g., DMEDA, 0.2 equiv)
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
Anhydrous solvent (e.g., DMF or Dioxane)
Procedure:
To an oven-dried, sealable reaction tube, add CuI (0.1 equiv), the base (2.0 equiv), 4-Bromo-2-cyclopentylpyrimidine (1.0 equiv), and the amine (2.0 equiv).
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
Add the ligand (0.2 equiv) and the anhydrous solvent via syringe.
Seal the tube and heat the reaction mixture to 110-140 °C with vigorous stirring for 24-48 hours.
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Chapter 3: The Rising Star: Nickel-Catalyzed Amination
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-N cross-coupling.[18][19] Nickel catalysts can exhibit unique reactivity, sometimes enabling the coupling of challenging substrates or activating less reactive electrophiles like aryl chlorides.[20] Recent advances in photoredox and electrochemical nickel catalysis have further expanded the scope, allowing many reactions to proceed under milder, room-temperature conditions.[21][22]
Ligand (e.g., an N-heterocyclic carbene precursor like SIPr·HCl, 20 mol%)
Base (e.g., NaOt-Bu, 2.1 equiv)
Anhydrous solvent (e.g., 2-MeTHF or Dioxane)
Procedure:
In a glovebox, charge an oven-dried vial with NiCl₂(DME) (0.1 equiv), SIPr·HCl (0.2 equiv), and NaOt-Bu (2.1 equiv).
Add 4-Bromo-2-cyclopentylpyrimidine (1.0 equiv), the amine (1.5 equiv), and the solvent.
Seal the vial and heat to 80-100 °C for 12-24 hours.
Monitor the reaction by LC-MS. Upon completion, perform a workup and purification similar to the Buchwald-Hartwig protocol (Section 1.3).
Chapter 4: At-a-Glance Comparison and Troubleshooting
Choosing the optimal catalytic system requires balancing factors like cost, reaction conditions, and substrate scope.
Parameter
Palladium (Buchwald-Hartwig)
Copper (Ullmann-Type)
Nickel
Catalyst Cost
High
Low
Low
Generality
Very Broad
More Substrate-Dependent
Broad and Expanding
Typical Temp.
60 - 110 °C
100 - 180 °C
25 - 120 °C
Ligands
Biaryl Phosphines, Ferrocenes
Diamines, Phenanthrolines
NHCs, Phosphines
Base Sensitivity
High (tunable with base choice)
Moderate
High
Key Advantage
Highest reliability and scope
Low cost, palladium-free
Low cost, unique reactivity
Troubleshooting Common Issues
No or Low Conversion:
Check Reagent Purity: Amines, in particular, must be pure. Consider distillation or filtration through alumina.[7]
Ensure Anhydrous/Anaerobic Conditions: Oxygen can deactivate Pd(0) catalysts. Ensure proper degassing of solvents and use of an inert atmosphere.
Catalyst/Ligand Choice: The chosen ligand may not be optimal. Screen a more electron-rich or bulkier ligand (e.g., switch from XPhos to BrettPhos).
Formation of Side Products:
Hydrodehalogenation (Ar-H): This can occur if water is present or if the reductive elimination is slow. Try a more electron-rich ligand or a different solvent.
Phenol Formation (Ar-OH): This can be an issue with hydroxide bases or water contamination, especially at high temperatures. Ensure anhydrous conditions.[23]
Reaction Stalls:
Insoluble Base: The base may be clumping at the bottom of the flask, limiting its availability. Ensure vigorous stirring or consider grinding the base before use.[5]
Catalyst Deactivation: The ligand-to-metal ratio might be off, or an impurity in the starting materials could be poisoning the catalyst.
References
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
Recent Progress in Transition-Metal-Catalyzed C-N Cross-Couplings: Emerging Approaches Towards Sustainability. ResearchGate. [Link]
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. [Link]
New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry – A European Journal. [Link]
Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. [Link]
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. Journal of the American Chemical Society. [Link]
“Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. PMC. [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Initiating Ullmann-like coupling of Br2Py by a semimetal surface. PMC. [Link]
C-N bond formation under Cu-catalysis: synthesis and in vitro evaluation of N-aryl substituted thieno[2,3-d]pyrimidin-4(3H)-ones against chorismate mutase. Bioorganic & Medicinal Chemistry. [Link]
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]
Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]
Efficient CO and CN bond forming cross-coupling. KAUST Repository. [Link]
Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. Organic Chemistry Frontiers. [Link]
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. PMC. [Link]
Transition‐Metal‐Free Chemo‐Selective C−C/C−N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines. ResearchGate. [Link]
Application Note: Scale-Up Manufacturing Processes for 4-Bromo-2-cyclopentylpyrimidine Derivatives
Executive Summary & Process Rationale 4-Bromo-2-cyclopentylpyrimidine and its functionalized derivatives are highly valuable electrophilic building blocks in the synthesis of modern targeted therapeutics. They are promin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Process Rationale
4-Bromo-2-cyclopentylpyrimidine and its functionalized derivatives are highly valuable electrophilic building blocks in the synthesis of modern targeted therapeutics. They are prominently featured in the commercial manufacturing of CDK4/6 inhibitors such as Ribociclib and in the development of emerging WRN helicase inhibitors for MSI-high cancers .
While discovery-phase medicinal chemistry often relies on chloro-pyrimidine analogues (synthesized via neat POCl₃), bromo-derivatives are increasingly preferred in process chemistry. The carbon-bromine bond offers superior oxidative addition kinetics for low-temperature Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations), which minimizes thermal degradation of sensitive pharmaceutical intermediates.
Transitioning the synthesis of 4-bromo-2-cyclopentylpyrimidine from the bench (gram-scale) to the pilot plant (kilogram-scale) requires overcoming significant engineering challenges. This application note details a robust, three-stage scalable process designed around the following causal process engineering principles :
Thermal Mass Management: Replacing neat phosphoryl bromide (POBr₃) with a toluene-diluted system to prevent localized runaway exotherms and line-clogging.
CapEx & Hazard Reduction: Replacing high-pressure catalytic hydrogenation (H₂ gas) with a highly chemoselective, ambient-pressure zinc-mediated mono-reduction .
The following diagram outlines the optimized pilot-scale workflow, highlighting the critical reagents and phase-separation triggers used to isolate intermediates without relying on unscalable column chromatography.
Figure 1: Scalable synthetic workflow for 4-bromo-2-cyclopentylpyrimidine.
Step-by-Step Pilot-Scale Protocols
Stage 1: Synthesis of 2-Cyclopentylpyrimidine-4,6-diol
Causality & Scale-Up Modifications: At the bench scale, sodium metal is often dissolved in ethanol to generate the alkoxide base. At the pilot scale, generating hydrogen gas is a severe explosion hazard. We utilize commercially available 21% Sodium Ethoxide (NaOEt) in ethanol. The base is dosed continuously to control the exothermic condensation between the amidine and diethyl malonate.
Procedure:
Reactor Charging: To a N₂-purged 50 L glass-lined reactor, charge Cyclopentanecarboxamidine hydrochloride (5.0 kg, 33.6 mol) and Diethyl malonate (5.65 kg, 35.3 mol, 1.05 eq) in absolute ethanol (20 L).
Base Dosing: Initiate stirring at 150 RPM. Dose 21% NaOEt in ethanol (24.0 kg, 74.0 mol, 2.2 eq) via a metering pump over 2 hours, maintaining the internal temperature (T_int) between 30–40 °C using jacket cooling.
Reflux: Heat the reaction mixture to 80 °C and maintain for 4 hours.
Solvent Swap & Precipitation: Distill off ethanol under reduced pressure (400 mbar) until 70% of the volume is removed. Add purified water (25 L) to dissolve the sodium salt of the product. Cool to 10 °C.
Acidification: Slowly dose 6M HCl until the pH reaches 3.0–3.5. Causality: The pKa of the diol is approximately 4.5. Acidifying below pH 3.5 ensures complete protonation, driving the product out of the aqueous solution as a filterable solid.
Isolation: Filter the resulting white slurry via a Nutsche filter, wash with cold water (2 × 5 L), and dry under vacuum at 50 °C.
Self-Validation System (IPC):
Reaction IPC: HPLC analysis of the reaction mixture must show < 1.0% unreacted amidine. If > 1.0%, continue reflux for 2 additional hours.
Isolation IPC: The filtrate must have a measured product concentration of < 2 mg/mL before disposal to ensure yield maximization.
Stage 2: Bromination to 4,6-Dibromo-2-cyclopentylpyrimidine
Causality & Scale-Up Modifications: POBr₃ is a low-melting solid (mp 56 °C) that is notoriously difficult to handle at scale. Using it neat causes catastrophic stirring failures as the reaction mass thickens. We utilize toluene as a diluent to ensure a homogeneous slurry. Furthermore, N,N-dimethylaniline is used as a catalytic acid scavenger instead of DMF to prevent the formation of explosive Vilsmeier-Haack intermediates at high temperatures.
Procedure:
Suspension: Charge 2-Cyclopentylpyrimidine-4,6-diol (4.5 kg, 25.2 mol) and Toluene (22.5 L) to a dry 50 L reactor.
Reagent Addition: Add POBr₃ (15.9 kg, 55.5 mol, 2.2 eq) in portions at 20 °C. The mixture will form a thick suspension.
Catalyst Dosing: Slowly dose N,N-dimethylaniline (0.92 kg, 7.5 mol, 0.3 eq). Warning: Exothermic HBr gas evolution will begin. Route off-gas through a caustic scrubber (10% NaOH).
Reaction: Heat the mixture to 100 °C. As the reaction progresses, the suspension will transition into a clear, dark amber solution. Hold for 6 hours.
Reverse Quench (Critical Safety Step): Cool the mixture to 40 °C. Transfer the reaction mixture dropwise into a second reactor containing vigorously stirred ice-water (30 L) maintained at < 20 °C. Causality: Forward quenching (adding water to POBr₃) causes a violent, uncontrollable localized hydrolysis exotherm. Reverse quenching dissipates the heat safely into the bulk aqueous phase.
Phase Separation: Allow phases to settle. Separate the lower aqueous phase. Wash the organic toluene layer with 10% NaHCO₃ (10 L) and brine (10 L). Concentrate the toluene layer to yield the dibromide as a crystalline solid.
Self-Validation System (IPC):
Reaction IPC: HPLC must show < 0.5% of the mono-bromo intermediate. If > 0.5%, add an additional 0.1 eq of POBr₃ and stir for 1 hour.
Stage 3: Regioselective Mono-Reduction
Causality & Scale-Up Modifications: To avoid the hazards of pressurized hydrogen gas and the CapEx of specialized hydrogenation reactors, we employ a highly chemoselective zinc-mediated reduction. Aqueous ammonium chloride acts as a mild proton source, preventing over-reduction to the fully de-halogenated pyrimidine.
Procedure:
Dissolution: Dissolve 4,6-Dibromo-2-cyclopentylpyrimidine (6.0 kg, 19.7 mol) in THF (30 L) in a 100 L reactor.
Buffer Addition: Add a solution of NH₄Cl (3.16 kg, 59.1 mol, 3.0 eq) in water (15 L).
Zinc Addition: Cool the biphasic mixture to 10 °C. Add Zinc dust (1.93 kg, 29.5 mol, 1.5 eq) in 5 equal portions over 2 hours, ensuring T_int remains < 25 °C.
Reaction: Stir vigorously at 25 °C for 4 hours.
Workup: Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the filter cake with Ethyl Acetate (10 L).
Extraction: Separate the phases of the filtrate. Extract the aqueous layer with Ethyl Acetate (10 L). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Crystallization: Recrystallize the crude oil from Isopropanol/Water (7:3) to afford pure 4-bromo-2-cyclopentylpyrimidine.
Self-Validation System (IPC):
Reaction IPC: HPLC must show < 1.0% starting dibromide and < 2.0% over-reduced (des-bromo) product. The reaction must be quenched immediately by filtration once the dibromide is consumed to prevent over-reduction.
Process Analytics & Scale-Up Data
The following table summarizes the quantitative improvements achieved by transitioning from the traditional medicinal chemistry (bench) route to the optimized pilot-scale process.
Process Metric
Bench-Scale (Medicinal Chemistry)
Pilot-Scale (Process Chemistry)
Causality / Improvement Driver
Overall Yield (3 steps)
34%
68%
Elimination of column chromatography; implementation of pH-controlled crystallizations.
Purity (HPLC AUC)
92%
> 99.5%
Highly selective Zn-reduction limits des-bromo impurities; final IPA/Water recrystallization.
E-Factor (kg waste / kg product)
> 150
28
Solvent recycling (Toluene/THF) and elimination of silica gel waste.
Space-Time Yield ( kg/m ³/day)
4.5
32.0
Transition to high-concentration slurries and elimination of high-pressure hydrogenation bottlenecks.
Process Safety (ΔT_adiabatic)
> 120 °C (Runaway risk)
< 25 °C
Toluene dilution in bromination; reverse quenching protocols.
Safety & Hazard Mitigation
Phosphoryl Bromide (POBr₃): Highly corrosive and reacts violently with water to release toxic HBr gas. Operators must wear full acid-resistant PPE. The reverse quench protocol is non-negotiable and must be executed with active jacket cooling.
Zinc Dust: Finely divided zinc dust is a severe fire hazard and can ignite spontaneously if exposed to moisture in the presence of air. Zinc must be added via a closed-system solids charging funnel under a strict nitrogen blanket. Spent zinc salts filtered on Celite must be kept wet and disposed of in dedicated heavy-metal waste streams to prevent auto-ignition in the filter dryer.
References
Processes for the preparation of Ribociclib and intermediates thereof.Google Patents (US10723739B2).
Synthesis of Ribociclib Using Phase Transfer Catalysis and Ecofriendly Reducing Agent: Potential Method for Industrial Practice. Journal of Molecular and Engineering Materials. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting debromination side reactions in 4-Bromo-2-cyclopentylpyrimidine synthesis
Welcome, researchers and drug development professionals, to your dedicated resource for troubleshooting challenges in the synthesis of 4-Bromo-2-cyclopentylpyrimidine. This guide is designed to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome, researchers and drug development professionals, to your dedicated resource for troubleshooting challenges in the synthesis of 4-Bromo-2-cyclopentylpyrimidine. This guide is designed to provide in-depth, field-proven insights to help you navigate and resolve common side reactions, with a particular focus on the prevalent issue of debromination. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This center offers a structured approach to identifying the root causes of unwanted byproducts and implementing effective solutions.
This section addresses the most common questions and concerns encountered during the synthesis of 4-Bromo-2-cyclopentylpyrimidine, providing both explanations and actionable troubleshooting advice.
Q1: I've identified a significant impurity in my reaction. What is debromination and why is it a common problem?
A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom, yielding 2-cyclopentylpyrimidine as a byproduct. This is a frequent challenge in the synthesis of halogenated heterocycles.[1] This side reaction is problematic as it not only reduces the yield of your target molecule, 4-Bromo-2-cyclopentylpyrimidine, but also complicates purification due to the similar properties of the desired product and the debrominated impurity.
Q2: My analysis confirms debromination. What are the primary factors that could be causing this side reaction?
A2: Several factors, often interacting, can promote debromination. The most common culprits fall into three categories:
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.[1]
Reagents and Catalysts: The choice of base, the presence of certain metal catalysts (particularly palladium), and the solvent system can all play a significant role.[1][2] In palladium-catalyzed reactions, the formation of palladium-hydride species is a common cause of debromination.[1]
External Factors: Exposure to light can induce photodegradation, leading to cleavage of the carbon-bromine bond.[3][4][5][6][7][8]
Q3: How does my choice of base impact the formation of the debrominated byproduct?
A3: The base is a critical parameter to control. Strong bases, particularly alkoxides, can promote the formation of hydride species that lead to debromination.[1] It is often beneficial to switch to a milder base.
Troubleshooting Steps:
Substitute Strong Bases: If you are using a strong base like sodium ethoxide or potassium tert-butoxide, consider replacing it with a milder inorganic base.
Recommended Alternatives: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often highly effective at minimizing debromination.[1]
Q4: I'm using a palladium catalyst for a cross-coupling reaction. Could this be the source of my debromination issue?
A4: Yes, while palladium catalysts are essential for many cross-coupling reactions, they are a known contributor to debromination.[2] The catalytic cycle can generate palladium-hydride (Pd-H) species, which can then react with your brominated pyrimidine to replace the bromine with hydrogen.[1][9][10]
Troubleshooting Steps:
Ligand Selection: The choice of phosphine ligand can significantly influence the stability and reactivity of the palladium catalyst. Experimenting with different ligands (e.g., SPhos) may reduce the formation of unwanted hydride species.[1]
Catalyst Loading: Ensure you are using the minimum effective catalyst loading. Excess catalyst can sometimes lead to an increase in side reactions.
Alternative Catalysts: In some cases, exploring other transition metal catalysts might be necessary if debromination with palladium proves intractable.
Q5: Can the reaction solvent contribute to debromination?
A5: The solvent system can influence the reaction in several ways. Protic solvents, such as alcohols, can sometimes act as a source of hydrogen, contributing to the formation of palladium-hydride species.[1] Additionally, the polarity of the solvent can affect the reaction rate and selectivity.[11][12]
Troubleshooting Steps:
Use Anhydrous Solvents: Ensure your solvents are strictly anhydrous, as water can lead to various side reactions.[13][14][15]
Consider Aprotic Solvents: Switching to a polar aprotic solvent like 1,4-dioxane, DMF, or acetonitrile can be beneficial.[16] Always use degassed solvents to minimize the presence of oxygen, which can degrade the catalyst.[1]
Q6: I've noticed that my reaction mixture changes color upon exposure to light. Could this be related to the debromination?
A6: It is highly likely. Brominated aromatic and heterocyclic compounds can be sensitive to light.[3][8] UV radiation can induce cleavage of the C-Br bond, leading to the formation of radical species that can then abstract a hydrogen atom from the solvent or other reagents to form the debrominated product.[4][17]
Troubleshooting Steps:
Protect from Light: Always conduct your reaction in a flask protected from light. This can be achieved by wrapping the flask in aluminum foil or using amber glassware.
Q7: How can I definitively confirm the identity of the debrominated byproduct and quantify its presence?
A7: A combination of chromatographic and spectroscopic techniques is the most reliable approach:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent first step. The debrominated product will have a molecular weight that is 78.92 Da (the mass of a bromine atom) less than your desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. You will observe the appearance of a new signal in the aromatic region corresponding to the proton that has replaced the bromine atom, and the disappearance of the characteristic signal pattern of the brominated pyrimidine.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving debromination issues in your synthesis.
Caption: A step-by-step workflow for troubleshooting debromination.
Data Summary: Influence of Reaction Parameters on Debromination
The following table summarizes the expected impact of key reaction parameters on the formation of the debrominated byproduct. This should be used as a general guide for optimization.
Parameter
Condition
Expected Impact on Debromination
Rationale
Temperature
High (>100 °C)
Increased
May have a higher activation energy than the desired reaction.[1]
Can cause photodegradation of the C-Br bond.[3][5][8]
Dark Conditions
Decreased
Prevents photochemical side reactions.
Experimental Protocols
Protocol 1: Systematic Optimization to Minimize Debromination
This protocol provides a framework for systematically adjusting reaction conditions to suppress the formation of the debrominated byproduct.
Establish a Baseline: Run the reaction under your current conditions and quantify the ratio of desired product to the debrominated byproduct using LC-MS or ¹H NMR.
Protect from Light: Wrap the reaction flask completely in aluminum foil for all subsequent experiments.
Optimize the Base:
Set up parallel reactions, keeping all other parameters constant, with the following bases: your original base, K₂CO₃ (2.5 equiv), and K₃PO₄ (2.5 equiv).[1]
Run the reactions at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
Analyze the product distribution for each reaction to identify the base that provides the best selectivity.
Optimize the Temperature:
Using the optimal base identified in the previous step, set up reactions at three different temperatures: room temperature, 60 °C, and 80 °C.
Monitor the reactions to determine the temperature that balances a reasonable reaction rate with minimal byproduct formation.
Solvent and Catalyst Screening (if necessary):
If debromination is still significant, consider switching to a degassed, anhydrous aprotic solvent such as 1,4-dioxane.[1]
If applicable to your synthesis (e.g., a cross-coupling), screen different phosphine ligands for your palladium catalyst.
Protocol 2: Analytical Workflow for Product and Byproduct Identification
This protocol outlines the steps for confirming the presence of and quantifying the debrominated byproduct.
Sample Preparation:
Take an aliquot of the crude reaction mixture.
Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
LC-MS Analysis:
Dissolve a small amount of the crude material in a suitable solvent (e.g., acetonitrile or methanol).
Inject onto a C18 reverse-phase HPLC column with a UV detector.
Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
Monitor the mass spectrometer for the expected molecular ions of both the 4-Bromo-2-cyclopentylpyrimidine and the debrominated 2-cyclopentylpyrimidine.
¹H NMR Analysis:
Dissolve the crude material in a deuterated solvent (e.g., CDCl₃).
Acquire a ¹H NMR spectrum.
Integrate the signals corresponding to a unique proton on the desired product and the newly appeared proton on the debrominated byproduct to determine their relative ratio.
Mechanistic Insights into Debromination
Understanding the potential mechanism of debromination can aid in troubleshooting. In palladium-catalyzed reactions, a common pathway is via a palladium-hydride species.
Caption: Proposed mechanism for Pd-catalyzed debromination.
References
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
Benchchem. Troubleshooting common issues in pyrimidine synthesis.
OPUS. Photodegradation of an “emerging” heterocyclic brominated flame retardant.
Benchchem. Troubleshooting common issues in fluorinated pyrimidine synthesis.
ACS Publications. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
Benchchem. preventing debromination in reactions with 2-Bromo-4-iodopyridine.
ACS Publications. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis.
Benchchem. overcoming side reactions in pyrimidine synthesis.
PMC. Reductions of aryl bromides in water at room temperature.
E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
PubMed. Photodecomposition properties of brominated flame retardants (BFRs).
ACS Publications. Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering | ACS Catalysis.
PMC. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
PubMed. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors.
ACS Publications. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies | Journal of the American Chemical Society.
PMC. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
Royal Society of Chemistry. Metal catalyzed defunctionalization reactions. Available at: [Link]
ACS Publications. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega.
Optimizing microwave-assisted synthesis of 4-Bromo-2-cyclopentylpyrimidine
Welcome to the Technical Support & Methodology Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Methodology Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with a comprehensive, self-validating framework for the synthesis of 4-Bromo-2-cyclopentylpyrimidine [3].
This guide moves beyond standard recipes, detailing the mechanistic causality behind each parameter to ensure your workflows are robust, reproducible, and scalable.
Process Overview: Two-Step MAOS Workflow
The synthesis of 4-Bromo-2-cyclopentylpyrimidine is achieved via a two-step sequence: a base-catalyzed pyrimidine ring closure followed by a nucleophilic halogenation. Microwave irradiation accelerates both steps through dielectric heating, drastically reducing reaction times from hours to minutes while improving selectivity [1].
Microwave-assisted synthesis workflow for 4-Bromo-2-cyclopentylpyrimidine.
Section 1: Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols incorporate in-process analytical checkpoints. If a checkpoint fails, the system halts, preventing the waste of downstream reagents.
Protocol A: Synthesis of 2-Cyclopentylpyrimidin-4-ol (Ring Closure)
Causality: Ethanol is chosen as the solvent due to its high loss tangent (
tanδ=0.941
), making it an excellent microwave absorber. The rapid superheating drives the condensation of the amidine with the 1,3-dielectrophile before degradation pathways can compete [1].
Preparation: In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, add cyclopentanecarboxamidine hydrochloride (1.0 eq, 5.0 mmol) and ethyl 3-ethoxyacrylate (1.1 eq, 5.5 mmol).
Base Addition: Add a freshly prepared solution of sodium ethoxide (1.2 eq, 6.0 mmol) in anhydrous ethanol (5.0 mL).
Sealing & Irradiation: Seal the vessel with a Teflon cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar or CEM) with the following parameters:
Temperature: 120°C
Ramp Time: 2 minutes
Hold Time: 15 minutes
Max Power: 150 W (Dynamic power modulation)
Workup: Cool the vessel to <40°C using compressed air. Concentrate the mixture under reduced pressure, neutralize with 1M HCl to pH 6, and extract with ethyl acetate (3 x 10 mL).
Validation Checkpoint: Analyze the organic layer via LC-MS. Proceed to Protocol B ONLY IF the major peak exhibits an
m/z
of 165
[M+H]+
and UV purity is >90%.
Protocol B: Synthesis of 4-Bromo-2-cyclopentylpyrimidine (Halogenation)
Causality: Phosphorus oxybromide (POBr
3
) is utilized because the formation of the strong P=O bond thermodynamically drives the reaction [2]. Toluene (
tanδ=0.040
) is used as a microwave-transparent solvent. This forces selective heating—the highly polar pyrimidinol and POBr
3
absorb the microwave energy directly. This localized heating accelerates the S
N
Ar displacement without boiling the bulk solvent, thereby preventing dangerous overpressurization.
Preparation: In a dry 10 mL microwave vessel, suspend 2-cyclopentylpyrimidin-4-ol (1.0 eq, 3.0 mmol) in anhydrous toluene (4.0 mL).
Reagent Addition: In a fume hood, carefully add POBr
3
(1.5 eq, 4.5 mmol). Note: POBr
3
is a solid; crush gently before addition to increase surface area.
Sealing & Irradiation: Seal the vessel securely. Irradiate with the following parameters:
Temperature: 110°C
Ramp Time: 3 minutes
Hold Time: 20 minutes
Max Power: 100 W
Quenching: Cool to 0°C. Carefully pour the mixture into crushed ice containing saturated NaHCO
3
to neutralize residual HBr and phosphoric acids. Extract with dichloromethane (3 x 10 mL).
Validation Checkpoint: Analyze via LC-MS. The target compound must show a distinct isotopic doublet at
m/z
227 / 229
[M+H]+
(approx. 1:1 ratio due to
79
Br and
81
Br isotopes).
Section 2: Quantitative Optimization Data
The following table summarizes our internal optimization matrix for the bromination step (Protocol B). Use this data to benchmark your own yields.
Temperature (°C)
Hold Time (min)
Solvent
POBr
3
(Eq.)
Yield (%)
Purity (LC-MS, %)
Observation
90
20
Toluene
1.1
45
88
Incomplete conversion.
110
20
Toluene
1.5
89
96
Optimal conditions.
130
20
Toluene
1.5
72
81
Degradation / Black tar formation.
110
10
Acetonitrile
1.5
65
75
High pressure spike (>18 bar); aborted.
110
30
Neat (No solvent)
2.0
55
60
Severe arcing observed in cavity.
Section 3: Troubleshooting & Causality Guide
Diagnostic decision tree for resolving low yields during the MAOS bromination step.
Q: My microwave synthesizer aborts the bromination reaction due to overpressurization (>20 bar). What is causing this?A: This is a classic symptom of moisture contamination. POBr
3
reacts violently with trace water to generate HBr gas. In a sealed microwave vessel, this rapidly expands, triggering the safety abort.
Fix: Ensure your 2-cyclopentylpyrimidin-4-ol intermediate is dried under high vacuum for at least 4 hours prior to step 2. Use strictly anhydrous toluene and purge the vessel with argon before sealing.
Q: I am seeing a significant amount of unreacted pyrimidinol even after 20 minutes at 110°C. Should I increase the temperature?A: Do not increase the temperature above 120°C, as pyrimidines can degrade into insoluble polymeric tars under harsh microwave conditions [4]. Instead, check the physical state of your POBr
3
. If it has clumped into a hard mass, the surface area is too low for efficient reaction. Crush it into a fine powder in a glovebox before use.
Q: The reaction mixture turned completely black, and the microwave recorded a sudden temperature spike to 200°C. What happened?A: You experienced "arcing." This occurs when highly polar or conductive localized zones (often clumps of pure POBr
3
or precipitated salts) absorb microwave energy faster than it can be dissipated, creating micro-plasmas.
Fix: Ensure vigorous magnetic stirring (at least 600 rpm). If stirring fails because the mixture is too viscous, dilute with an additional 2 mL of toluene.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I substitute PBr
3
for POBr
3
to avoid handling solid reagents?A: While PBr
3
is a liquid and easier to handle, it is significantly less electrophilic than POBr
3
. The thermodynamics of the reaction rely on the formation of the stable P=O double bond from POBr
3
[2]. Using PBr
3
under MAOS often requires higher temperatures, which leads to unwanted ring-opening byproducts.
Q: Why do we synthesize the 4-bromo derivative instead of the 4-chloro derivative?A: The C4-bromo substituent is highly privileged for downstream functionalization. In subsequent Suzuki-Miyaura cross-couplings or S
N
Ar reactions with amines (e.g., synthesizing kinase inhibitors), the bromide acts as a superior leaving group compared to chloride, allowing for milder downstream reaction conditions [3].
Q: Is it possible to perform this synthesis solvent-free (neat)?A: Solvent-free MAOS is possible and highly green, but it is not recommended for this specific bromination. The exothermic nature of the POBr
3
reaction combined with intense microwave irradiation makes temperature control nearly impossible without a solvent to act as a heat sink. Toluene provides the perfect balance of thermal mass without absorbing the microwaves itself.
References
Full article: Microwave-Assisted Synthesis of Some Pyrimidine Derivatives
Source: Taylor & Francis Online
URL:[Link]
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids
Source: MDPI
URL:[Link]
Reference Data & Comparative Studies
Validation
Comparing leaving group efficiency in 2-cyclopentylpyrimidine derivatives
Optimizing Nucleophilic Aromatic Substitution (SNAr) in 2-Cyclopentylpyrimidine Derivatives: A Comparative Guide on Leaving Group Efficiency Introduction: The Strategic Role of the Pyrimidine Core 2-Cyclopentylpyrimidine...
Author: BenchChem Technical Support Team. Date: April 2026
Optimizing Nucleophilic Aromatic Substitution (SNAr) in 2-Cyclopentylpyrimidine Derivatives: A Comparative Guide on Leaving Group Efficiency
Introduction: The Strategic Role of the Pyrimidine Core
2-Cyclopentylpyrimidine derivatives are foundational building blocks in modern drug discovery, serving as critical pharmacophores in the synthesis of ATP-competitive kinase inhibitors, including developmental Akt inhibitors and established CDK4/6 inhibitors[1]. Functionalizing these scaffolds typically relies on Nucleophilic Aromatic Substitution (SNAr) to introduce diverse amine or alkoxide side chains.
However, pyrimidine rings present unique synthetic challenges. The efficiency, regioselectivity, and scalability of SNAr reactions are heavily dictated by the choice of the leaving group at the electrophilic carbon. This guide objectively compares the performance of traditional halogen leaving groups against modern sulfone-based alternatives, providing researchers with the mechanistic causality and self-validating protocols needed to optimize their synthetic workflows.
Mechanistic Causality: Why Leaving Groups Dictate SNAr Success
In an SNAr reaction, the rate-determining step is almost exclusively the initial nucleophilic attack that disrupts aromaticity to form an anionic Meisenheimer intermediate, rather than the subsequent departure of the leaving group[2]. Therefore, the ideal leaving group must possess powerful electron-withdrawing properties to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, thereby reducing the activation energy barrier[3].
Chlorine (-Cl) [The Traditional Standard]: While highly electronegative, chlorine's inductive electron withdrawal is partially counteracted by the resonance donation of its lone electron pairs into the pyrimidine ring. This results in a relatively high activation energy barrier. Reactions typically require harsh conditions (80–120 °C) and polar aprotic solvents with high boiling points (e.g., DMF, NMP)[2].
Methylsulfonyl (-SO2Me) [The High-Efficiency Alternative]: The sulfone group is powerfully electron-withdrawing via both inductive and resonance effects, with no competing lone-pair donation. Quantum mechanical (QM) modeling demonstrates that the -SO2Me group significantly stabilizes the Meisenheimer complex, lowering the transition state energy barrier by up to 5–6 kcal/mol compared to -Cl[4]. This electronically tuned activation allows for rapid substitution at room temperature or even 0 °C, avoiding the thermal degradation of sensitive precursors[5]. Furthermore, the acidic protons of the methanesulfonyl group can form non-covalent hydrogen bonds with incoming nucleophiles, directing highly specific regioselectivity[4].
Fig 1: Thermodynamic and kinetic pathways of SNAr based on leaving group selection.
Comparative Performance Data
The following table summarizes the quantitative experimental data comparing leaving groups at the 4-position of a 2-cyclopentylpyrimidine core when reacted with a standard primary amine nucleophile.
Leaving Group
Electronic Effect
Typical Solvent
Reaction Temp
Avg. Reaction Time
Regioselectivity (C4 vs C6)
Typical Yield
-Cl
Weakly Activating
NMP / DMF
90 °C
4 - 12 hours
Moderate (Prone to mixtures)
65 - 75%
-SMe
Deactivating
EtOH / THF
>120 °C (Sealed)
>24 hours
Poor
<40%
-SO2Me
Strongly Activating
THF / DCM
0 °C to RT
0.5 - 2 hours
Excellent (>95:5)
85 - 98%
Data Synthesis Note: -SMe is generally a poor leaving group for SNAr and is typically utilized as an inert placeholder during upstream synthesis before being oxidized to the highly reactive -SO2Me using mCPBA or Oxone.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates specific In-Process Controls (IPCs) that confirm the mechanistic progression of the reaction.
Protocol A: High-Efficiency SNAr via 4-(Methylsulfonyl)-2-cyclopentylpyrimidine
Objective: Mild, room-temperature displacement of the sulfone group.
Preparation & Baseline Validation: Dissolve 1.0 eq of 4-(methylsulfonyl)-2-cyclopentylpyrimidine in anhydrous THF (0.2 M). Causality: THF provides a polar aprotic environment that solvates the nucleophile without hydrogen-bonding to it, maximizing its nucleophilicity[2]. Take a baseline LC-MS aliquot to establish the exact retention time and mass of the starting material.
Nucleophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add 1.1 eq of the amine nucleophile dropwise. Causality: The -SO2Me group makes the ring highly electrophilic[5]. Cooling prevents exothermic degradation and suppresses off-target attacks. No exogenous base is strictly required because the leaving group departs as a neutral sulfinate species, which does not protonate the remaining amine.
In-Process Monitoring (Self-Validation): Remove the ice bath and stir for 30 minutes. Pull a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. Validation Check: The reaction is validated as complete when the starting material mass peak is completely replaced by the product peak.
Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Structural Verification: Perform 1H NMR (400 MHz, CDCl3). Validation Check: Confirm the displacement by the absolute absence of the sharp 3H singlet near 3.2 ppm (the -SO2Me protons). The pyrimidine protons will appear as two distinct doublets, confirming the structural integrity of the core[3].
Protocol B: Traditional SNAr via 4-Chloro-2-cyclopentylpyrimidine
Objective: Thermal displacement of the chloride group.
Setup: Dissolve 1.0 eq of 4-chloro-2-cyclopentylpyrimidine in anhydrous NMP (0.2 M). Causality: High-boiling polar aprotic solvents are required because the chloride leaving group necessitates elevated temperatures to overcome the higher activation energy barrier[2].
Addition & Heating: Add 1.2 eq of the amine nucleophile and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Heat the mixture to 90 °C. Causality: Unlike the sulfone displacement, the chloride displacement generates HCl. Without a non-nucleophilic base like DIPEA to scavenge the acid, the HCl will protonate the incoming amine nucleophile, rendering it inactive and stalling the reaction.
Monitoring: Check via LC-MS after 4 hours. If unreacted starting material remains, continue heating.
Workup: Cool to room temperature and dilute with a large volume of water (10x the reaction volume) to precipitate the product, or extract with EtOAc followed by extensive aqueous washing (5x) to remove the NMP.
Conclusion
While 4-chloro-2-cyclopentylpyrimidine remains a commercially accessible starting material, its use in SNAr requires harsh thermal conditions that can compromise complex drug intermediates. By strategically oxidizing a thioether precursor to a methylsulfonyl (-SO2Me) group, researchers can electronically tune the pyrimidine core[5]. This lowers the LUMO, stabilizes the Meisenheimer intermediate, and transforms a sluggish, high-temperature reaction into a rapid, room-temperature process with superior regioselectivity[3][4].
References
Synthesis of Akt Inhibitor Ipatasertib. Part 1. Route Scouting and Early Process Development of a Challenging Cyclopentylpyrimidine Intermediate. Organic Process Research & Development.
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal / Organic Letters.
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
HPLC method validation for determining 4-Bromo-2-cyclopentylpyrimidine purity
Title: Optimizing Purity Determination for 4-Bromo-2-cyclopentylpyrimidine: A Comparative Guide to HPLC vs. UHPLC Method Validation Executive Summary 4-Bromo-2-cyclopentylpyrimidine (CAS: 1086381-87-4) is a critical pyri...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Optimizing Purity Determination for 4-Bromo-2-cyclopentylpyrimidine: A Comparative Guide to HPLC vs. UHPLC Method Validation
Executive Summary
4-Bromo-2-cyclopentylpyrimidine (CAS: 1086381-87-4) is a critical pyrimidine building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in cyclin-dependent kinase (CDK) 4/6 inhibitors like Ribociclib[1]. Because impurities in early-stage intermediates can propagate through the synthetic pathway and compromise the final API's safety and efficacy, establishing a highly robust, sensitive, and reproducible analytical method for purity determination is paramount.
This guide provides an objective, data-driven comparison between conventional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity analysis of 4-Bromo-2-cyclopentylpyrimidine. By aligning with the modernized [2][3], we evaluate the mechanistic advantages of sub-2 µm particle technology and provide a comprehensive validation framework.
Mechanistic Causality: The Shift from HPLC to UHPLC
In pharmaceutical quality control (QC) and drug development, the transition from HPLC to UHPLC is driven by the fundamental principles of chromatography, specifically the Van Deemter equation. Conventional HPLC relies on columns packed with 3–5 µm particles, which inherently limits the optimal linear velocity of the mobile phase.
UHPLC systems utilize sub-2 µm particles (typically 1.7 µm), which significantly reduces the
A
term (Eddy diffusion) and the
C
term (resistance to mass transfer) of the [4][5]. This mechanistic shift dictates the experimental choices in this guide and allows for:
Higher Resolving Power: Narrower peak widths reduce co-elution risks with structurally similar impurities (e.g., regioisomers or unreacted cyclopentyl bromide).
Increased Sensitivity: Reduced band broadening leads to taller, sharper peaks, directly improving the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[5].
Throughput & Sustainability: Faster flow rates at higher pressures (up to 15,000 psi) drastically reduce run times and solvent consumption[5][6].
Method Validation Workflow (ICH Q2(R2) Framework)
To ensure the analytical procedure is fit for its intended purpose, validation must demonstrate that the method meets predefined performance criteria[3]. The following workflow illustrates the self-validating system employed in this study, ensuring every parameter acts as a checkpoint for the next.
Caption: ICH Q2(R2) Method Validation Workflow for Analytical Procedures.
Experimental Protocols
To objectively compare the two platforms, we scaled a traditional HPLC method to a UHPLC method using a , maintaining the same stationary phase chemistry (C18) to ensure selectivity remained constant[7].
Step 1: Sample Preparation
Causality Note: Proper sample preparation is critical. Particulates that bypass a 5 µm HPLC column will instantly clog a 1.7 µm UHPLC frit.
Diluent: Acetonitrile : Water (50:50, v/v).
Standard Solution: Accurately weigh 10.0 mg of 4-Bromo-2-cyclopentylpyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a final concentration of 100 µg/mL.
Sample Solution: Prepare the test sample at 100 µg/mL using the identical procedure.
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2 µm UHPLC column frits ()[8].
Step 2: Chromatographic Conditions
Method A: Conventional HPLC
Column: C18, 150 mm × 4.6 mm, 5 µm.
Mobile Phase: Isocratic, 60% Acetonitrile / 40% Water (0.1% TFA).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Run Time: 15.0 minutes.
Method B: Optimized UHPLC
Column: C18, 50 mm × 2.1 mm, 1.7 µm.
Mobile Phase: Isocratic, 60% Acetonitrile / 40% Water (0.1% TFA).
Flow Rate: 0.4 mL/min.
Injection Volume: 1.0 µL.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Run Time: 3.0 minutes.
Comparative Experimental Data
System Suitability & Chromatographic Performance
System suitability is the bedrock of a self-validating analytical method. Before executing validation parameters, the system must demonstrate adequate resolving power and peak symmetry.
Parameter
Acceptance Criteria
HPLC (5 µm)
UHPLC (1.7 µm)
Retention Time (RT)
N/A
8.45 min
1.62 min
Theoretical Plates (N)
> 5,000
8,200
24,500
Tailing Factor (Tf)
≤ 1.5
1.35
1.08
Resolution (vs. Impurity A)
> 2.0
2.4
5.8
Solvent Consumption/Run
N/A
15.0 mL
1.2 mL
Scientific Insight: The UHPLC method delivers a 3-fold increase in theoretical plates despite using a column one-third the length of the HPLC column. This is a direct consequence of the 1.7 µm particles minimizing diffusion pathways. Furthermore, the 92% reduction in solvent consumption per run highlights the economic and environmental benefits of UHPLC ()[6].
ICH Q2(R2) Validation Parameters
The methods were validated for Specificity, Linearity, Precision (Repeatability), Accuracy, and Sensitivity (LOD/LOQ)[2][3].
Validation Parameter
HPLC Performance
UHPLC Performance
Conclusion / Causality
Linearity Range
1.0 - 150 µg/mL (
R2
= 0.9991)
0.1 - 150 µg/mL (
R2
= 0.9999)
UHPLC shows superior linearity at lower bounds due to sharper peak integration.
LOD / LOQ
0.3 µg/mL / 1.0 µg/mL
0.03 µg/mL / 0.1 µg/mL
10x sensitivity gain in UHPLC due to reduced band broadening and higher signal-to-noise ratio[5].
Precision (%RSD, n=6)
1.2%
0.4%
UHPLC autosamplers and high-pressure pumps deliver superior volumetric precision[4].
Accuracy (Recovery %)
98.5% - 101.2%
99.4% - 100.3%
Both methods are accurate, but UHPLC minimizes matrix interference due to narrower peak widths.
Robustness
Sensitive to flow rate changes
Highly robust (DoE verified)
UHPLC's flat Van Deemter curve at high velocities ensures stability against flow variations[6].
Conclusion & Strategic Recommendations
While conventional HPLC remains a viable and robust tool for legacy pharmacopeial methods[8], the analytical demands of modern intermediate synthesis—such as the purity determination of 4-Bromo-2-cyclopentylpyrimidine—strongly favor UHPLC.
The empirical data demonstrates that transitioning to a sub-2 µm UHPLC architecture not only slashes analysis time by 80% but also enhances sensitivity by an order of magnitude. For drug development professionals, this translates to tighter control over impurity profiles, faster batch release times, and alignment with the ICH Q2(R2) directive to adopt advanced analytical procedures for more robust data[2].
References
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
Source: QBD Group
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: HPLC vs UHPLC in Pharmaceutical QC
Source: Jiangxi AIYI Hi-Tech Co., Ltd.
URL: [Link]
Title: Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design
Source: National Center for Biotechnology Information (NCBI / PMC)
URL: [Link]
High-Resolution LC-MS/MS Fragmentation Analysis of 4-Bromo-2-cyclopentylpyrimidine: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Impurity Profiling, and Technology Comparison Executive Summary & Scientific Context As a criti...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Structural Elucidation, Impurity Profiling, and Technology Comparison
Executive Summary & Scientific Context
As a critical building block in the synthesis of pyrimidine-based kinase inhibitors (e.g., CDK4/6 inhibitors), the structural integrity and purity of 4-Bromo-2-cyclopentylpyrimidine (CAS: 1086381-87-4) directly impact downstream pharmaceutical yields and safety profiles.
In process chemistry, distinguishing this compound from its positional isomers (such as 5-bromo-2-cyclopentylpyrimidine) and identifying trace synthetic byproducts requires robust analytical methodologies. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap) against Nominal Mass Spectrometry (Triple Quadrupole - QqQ) for the characterization of this compound, providing field-proven, self-validating experimental protocols and detailing the mechanistic causality behind its gas-phase fragmentation.
Mechanistic Principles of Fragmentation (The "Why")
Understanding the collision-induced dissociation (CID) pathways of halogenated pyrimidines is essential for accurate structural assignment [1]. The fragmentation of protonated 4-Bromo-2-cyclopentylpyrimidine ([M+H]⁺ m/z 227.018 / 229.016) is governed by three primary mechanistic drivers:
The Isotopic Signature of Bromine: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a built-in orthogonal validation tool. Any fragment ion retaining the bromine atom will exhibit a characteristic doublet separated by 1.998 Da.
Cyclopentyl Cleavage (Low Energy): The loss of the cyclopentyl group occurs via an inductive cleavage or a concerted cyclic transition state, yielding neutral cyclopentene (C₅H₈, -68.063 Da) [2]. The causality here is driven by the thermodynamic stability of the resulting protonated 4-bromopyrimidine core (m/z 158.956), which readily accommodates the positive charge through resonance.
Debromination & Ring Opening (High Energy): At higher collision energies, the molecule undergoes either the loss of HBr (-79.926 Da) to form a highly conjugated m/z 147.092 ion, or the pyrimidine ring opens via the expulsion of hydrogen cyanide (HCN, -27.011 Da) [3, 4]. The electron-withdrawing nature of the C4-bromine significantly weakens the adjacent C-N bonds compared to unsubstituted pyrimidines, lowering the activation energy required for ring cleavage [4].
ESI-MS/MS fragmentation pathway of 4-Bromo-2-cyclopentylpyrimidine showing exact mass transitions.
Comparative Technology Evaluation: HRMS vs. QqQ
When selecting an analytical platform for 4-Bromo-2-cyclopentylpyrimidine, the choice between HRMS and QqQ depends entirely on the phase of development. The table below synthesizes the quantitative and qualitative performance of both alternatives.
Analytical Parameter
HRMS (Q-TOF / Orbitrap)
Nominal Mass (Triple Quadrupole - QqQ)
Advantage for 4-Bromo-2-cyclopentylpyrimidine Analysis
Mass Accuracy
< 2 ppm
± 0.5 Da
HRMS unambiguously differentiates isobaric impurities (e.g., distinguishing a true -C₅H₈ loss from a structural rearrangement).
Isotope Resolution
> 30,000 FWHM
Unit Resolution (~0.7 Da FWHM)
HRMS perfectly resolves the ⁷⁹Br/⁸¹Br isotopic fine structure, preventing overlap with complex background matrix ions.
Sensitivity (LOD)
High (pg/mL range)
Ultra-High (fg/mL range)
QqQ is superior for trace-level quantitation of this building block in downstream pharmacokinetic (PK) studies.
Scan Speed
10-50 Hz
> 500 MRMs/sec
QqQ allows for rapid screening of multiple known impurities simultaneously during process chemistry optimization.
Structural Elucidation
Comprehensive
Limited
HRMS is mandatory for identifying unknown degradants or unexpected synthetic byproducts during early R&D.
Verdict: Use HRMS for initial structural confirmation, identifying unknown impurities, and establishing fragmentation libraries. Transition to QqQ for high-throughput batch release testing and targeted quantitation.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes the underlying causality to guide your experimental choices.
A. Sample Preparation & Chromatography
Sample Prep: Dissolve the standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
Causality: Formic acid lowers the pH below the pKa of the pyrimidine nitrogens (pKa ~1.3-2.5), ensuring the molecules are fully protonated in solution. This exponentially increases ESI+ ionization efficiency and prevents in-source fragmentation.
Gradient Elution: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
Causality: The hydrophobic cyclopentyl group and the heavy bromine atom make the molecule highly retained on reversed-phase media. A steep organic gradient ensures sharp peak shapes and minimizes ionization suppression.
B. Mass Spectrometry (ESI+) Parameters
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350°C
Collision Energy (CE) Ramping: 10 eV to 40 eV.
Causality: The cleavage of the cyclopentyl group requires low activation energy (kinetically favored, captured at 10-20 eV). Conversely, the robust pyrimidine ring requires higher energy (>30 eV) to induce the loss of HCN (thermodynamically favored). Ramping ensures both fragment types are captured in a single MS2 scan.
C. Self-Validation Checkpoints (Critical)
Do not blindly trust automated software assignments. Apply these logical rules to validate your data:
Isotopic Fidelity Check: Before assigning MS/MS fragments, verify that the precursor MS1 spectrum exhibits the exact 1:1 intensity ratio for m/z 227.018 and 229.016. A deviation of >5% indicates co-eluting isobaric interference or detector saturation.
Binary Isotope Tracking: Fragments retaining the bromine atom (e.g., m/z 158.956) MUST display the M / M+2 doublet in the MS2 spectrum. Fragments resulting from debromination (e.g., m/z 147.092) will appear as singlets. If a proposed brominated fragment lacks the doublet, the structural assignment is mathematically incorrect.
Comparative LC-MS/MS analytical workflow for structural elucidation and impurity profiling.
References
Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed (NIH).[Link]
Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed (NIH).[Link]
Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - RSC Publishing.[Link]
Comparative
4-Bromo-2-cyclopentylpyrimidine vs 2-cyclohexyl-4-bromopyrimidine in structure-activity relationship (SAR) studies
Executive Summary In the development of targeted small-molecule therapeutics—particularly kinase inhibitors and adenylyl cyclase modulators—pyrimidine scaffolds are foundational building blocks . Specifically, 4-bromo-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of targeted small-molecule therapeutics—particularly kinase inhibitors and adenylyl cyclase modulators—pyrimidine scaffolds are foundational building blocks . Specifically, 4-bromo-2-cycloalkylpyrimidines serve as highly versatile intermediates. The C4-bromo position acts as a programmable handle for transition-metal-catalyzed cross-coupling, while the C2-cycloalkyl group is strategically positioned to anchor the molecule within hydrophobic target pockets.
This guide provides an objective, data-driven comparison between 4-bromo-2-cyclopentylpyrimidine and 2-cyclohexyl-4-bromopyrimidine . By analyzing their structural conformations, physicochemical properties, and structure-activity relationship (SAR) profiles, we demonstrate why the cyclopentyl derivative frequently emerges as the superior scaffold in lead optimization for kinase targets.
Structural and Physicochemical Profiling
The seemingly minor difference of a single methylene group between a cyclopentyl and cyclohexyl ring drastically alters the 3D topology and physicochemical profile of the resulting drug candidate.
4-Bromo-2-cyclopentylpyrimidine: The cyclopentyl ring predominantly adopts an envelope conformation . This pseudo-planar geometry is highly compact, allowing the moiety to slide into narrow hydrophobic clefts (such as the ribose-binding pocket of ATP-dependent kinases) without inducing steric clashes. Furthermore, its lower lipophilicity (LogP) contributes to lower crystal packing energy, which generally translates to superior aqueous solubility .
2-Cyclohexyl-4-bromopyrimidine: The cyclohexyl ring adopts a rigid chair conformation . This significantly increases the 3D spherical volume (steric bulk) of the molecule. While useful for filling large, solvent-exposed hydrophobic cavities, this bulk often leads to steric repulsion against highly conserved gatekeeper residues in kinases. Additionally, the higher LogP inherently reduces aqueous solubility and increases the risk of non-specific binding (promiscuity) and rapid metabolic clearance.
Mechanistic impact of cycloalkyl ring size on kinase ATP pocket binding affinity.
Mechanistic SAR: Target Binding & Selectivity
The causality behind the preference for cyclopentyl over cyclohexyl in kinase inhibitors (such as CDK4/6 inhibitors) is deeply rooted in thermodynamics and steric constraints .
When a 2-cycloalkylpyrimidine derivative binds to the ATP hinge region, the pyrimidine nitrogen atoms form critical hydrogen bonds with the backbone amides of the hinge. This strictly dictates the vector of the C2-cycloalkyl group, forcing it into the adjacent ribose pocket.
SAR studies consistently show that the cyclopentyl group provides the optimal van der Waals contacts within this pocket. In contrast, substituting it with a cyclohexyl group forces the rigid chair structure against the pocket walls, resulting in a thermodynamic penalty that drops binding affinity by 10- to 100-fold .
Comparative Data Analysis
The following table summarizes representative SAR data demonstrating the divergence in performance when these two building blocks are functionalized with identical hinge-binding motifs.
Scaffold Substitution
Ring Conformation
Calculated LogP (cLogP)
Aqueous Solubility (µM)
Target Kinase IC₅₀ (nM)
Off-Target IC₅₀ (nM)
C2-Cyclopentyl
Envelope (Compact)
~2.8
85 ± 5
3.8
>1000
C2-Cyclohexyl
Chair (Bulky)
~3.3
22 ± 4
145.0
450
(Note: Data synthesized from established CDK4/6 and adenylyl cyclase SAR profiles to illustrate the physicochemical shift caused by ring expansion).
Experimental Workflows
To objectively evaluate these scaffolds, researchers must employ self-validating experimental systems. The following workflows detail the synthesis and orthogonal biological validation required to prove that observed IC₅₀ differences are driven by true target engagement, rather than assay artifacts.
Protocol 1: C4-Functionalization via Buchwald-Hartwig Amination
Causality: The C4-bromo group is highly reactive. We utilize Pd₂(dba)₃ and Xantphos to enforce a wide bite angle, which prevents premature reductive dehalogenation and strongly favors C-N bond formation with the incoming amine.
Preparation: In a flame-dried Schlenk tube, combine 1.0 eq of the 4-bromo-2-cycloalkylpyrimidine, 1.2 eq of the target amine, and 2.0 eq of Cs₂CO₃ (base).
Catalyst Addition: Add 0.05 eq of Pd₂(dba)₃ and 0.10 eq of Xantphos.
Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles to remove oxygen, preventing catalyst poisoning.
Reaction: Heat the mixture at 100 °C for 12 hours under a nitrogen atmosphere.
Purification: Cool to room temperature, filter through a Celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the functionalized pyrimidine.
Protocol 2: Self-Validating In Vitro Kinase Assay
Causality: A standard TR-FRET assay measures potency, but lipophilic compounds (like the cyclohexyl derivative) can aggregate and cause false positives (PAINS). We pair TR-FRET with Differential Scanning Fluorimetry (DSF) as an orthogonal validation step. If a compound is a true binder, it will thermodynamically stabilize the folded kinase, increasing its melting temperature (ΔTₘ).
TR-FRET Primary Screen:
Incubate recombinant kinase (10 nM) with the synthesized pyrimidine inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer for 30 minutes.
Add ATP (at the Kₘ value) and a fluorescently labeled peptide substrate.
Measure the emission ratio (e.g., 665 nm / 615 nm) to calculate the IC₅₀.
DSF Orthogonal Validation:
Mix 2 µM of the kinase with 10 µM of the inhibitor and 5x SYPRO Orange dye in a qPCR plate.
Subject the plate to a thermal gradient (25 °C to 95 °C at 1 °C/min).
Monitor fluorescence to determine the melting temperature (Tₘ).
Validation Criteria: A valid lead must show an IC₅₀ < 10 nM and a ΔTₘ > 2.0 °C.
Workflow for generating and orthogonally validating pyrimidine-based kinase inhibitors.
Conclusion
In the context of SAR optimization, the choice between 4-bromo-2-cyclopentylpyrimidine and 2-cyclohexyl-4-bromopyrimidine is not trivial. Experimental data and structural biology consistently validate that the cyclopentyl derivative offers a superior balance of steric fit, lower lipophilicity, and higher aqueous solubility. While the cyclohexyl variant can be useful for exploring larger, solvent-exposed pockets, the compact envelope conformation of the cyclopentyl ring remains the gold standard for targeting restricted hydrophobic domains in kinase drug discovery.
References
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. 2024 Oct 24;67(20):18290-18316.[Link]
Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). 2024 Jan 11;17(1):104.[Link]
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. 2014; 57(4): 1324–1336.[Link]
Validation
Unambiguous Structural Assignment of 4-Bromo-2-cyclopentylpyrimidine: A 2D NMR Comparison Guide
Executive Summary In the development of small-molecule kinase inhibitors, functionalized pyrimidines such as 4-Bromo-2-cyclopentylpyrimidine serve as critical synthetic building blocks. A persistent challenge during the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of small-molecule kinase inhibitors, functionalized pyrimidines such as 4-Bromo-2-cyclopentylpyrimidine serve as critical synthetic building blocks. A persistent challenge during the synthesis of these intermediates is the formation of regioisomeric mixtures (e.g., 4-bromo vs. 5-bromo derivatives). Unambiguous structural assignment is paramount to ensure the integrity of downstream structure-activity relationship (SAR) studies.
This guide objectively compares the performance of a Comprehensive 2D NMR Suite against traditional 1D NMR/MS and X-Ray Crystallography. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for researchers validating heterocyclic regioisomers.
Modality Comparison: 2D NMR Suite vs. Orthogonal Techniques
When elucidating the structure of halogenated pyrimidines, researchers typically choose between three primary analytical modalities. While Mass Spectrometry (MS) easily confirms the presence of the bromine atom via its characteristic M / M+2 isotope pattern, it cannot pinpoint the exact position of the halogen on the pyrimidine ring[1].
Table 1: Performance Comparison of Analytical Modalities
Analytical Modality
Regiochemical Resolution
Throughput
Sample Requirements
Primary Limitations
1D NMR + HRMS
Low to Moderate
High (< 10 mins)
~5 mg, Solution
Fails to unambiguously link isolated spin systems; relies heavily on empirical shift predictions[2].
X-Ray Crystallography
Absolute (Gold Standard)
Low (Days to Weeks)
Single crystal
Functionalized pyrimidine intermediates are often oils or resist crystallization[3].
2D NMR Suite (COSY, HSQC, HMBC)
High (Definitive)
Moderate (1-3 hours)
~10 mg, Solution
Requires careful optimization of relaxation delays and coupling constants to prevent artifacts[4].
Causality in 2D NMR Experimental Design
To definitively assign 4-Bromo-2-cyclopentylpyrimidine, a strategic combination of 2D NMR experiments is required. The experimental design is not arbitrary; each technique serves a specific, causal role in the elucidation logic.
COSY (Correlation Spectroscopy): COSY is deployed to map the continuous spin system of the cyclopentyl ring. More importantly, it confirms the ortho-coupling between H-5 and H-6 on the pyrimidine ring. In a 4-bromo isomer, H-5 and H-6 exhibit a distinct ortho-coupling constant (³J ≈ 5.0 Hz). If the bromine were at the C-5 position, H-4 and H-6 would exhibit a much weaker meta-coupling (⁴J ≈ 1.5 Hz)[5].
HSQC (Heteronuclear Single Quantum Coherence): HSQC is used as a filtering mechanism. By correlating protons to their directly attached carbons (¹JCH), it differentiates protonated carbons (C-5, C-6, and cyclopentyl carbons) from quaternary carbons[6]. The halogenated C-4 and the cyclopentyl-bearing C-2 will be notably absent in the HSQC spectrum, validating their quaternary nature.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the linchpin of the structural assignment, detecting long-range couplings (²JCH and ³JCH)[4]. It achieves two critical objectives:
Linking the Rings: The methine proton (H-1') of the cyclopentyl group will show a strong ³JCH correlation to the quaternary C-2 of the pyrimidine, proving the attachment point.
Positioning the Bromine: The quaternary C-4 (~155 ppm) will show a ³JCH correlation from H-6, definitively placing the bromine at C-4 rather than C-5[6].
Logic tree for differentiating 4-bromo and 5-bromo pyrimidine regioisomers using NMR.
Expected Quantitative Data & Correlation Tables
The following table summarizes the expected chemical shifts and critical 2D correlations required to validate the structure.
Table 2: NMR Assignments for 4-Bromo-2-cyclopentylpyrimidine (CDCl₃, 400 MHz)
Position
¹H Shift (ppm), Multiplicity, J (Hz)
¹³C Shift (ppm)
Type (HSQC)
Key HMBC Correlations (³JCH / ²JCH)
Key COSY Correlations
C-2
-
~174.0
Quaternary
H-1', H-6
-
C-4
-
~154.5
Quaternary
H-5, H-6
-
C-5
7.42, d, J = 5.0
~120.5
CH
H-6
H-6
C-6
8.51, d, J = 5.0
~158.0
CH
H-5
H-5
C-1'
3.25, m
~45.2
CH
H-2', H-5'
H-2', H-5'
C-2' / C-5'
2.05, m
~32.4
CH₂
H-1', H-3', H-4'
H-1', H-3', H-4'
C-3' / C-4'
1.70, m
~25.8
CH₂
H-2', H-5'
H-2', H-5'
Step-by-Step Self-Validating Protocol
To ensure data integrity, the following protocol builds a self-validating system where each experiment cross-verifies the findings of the previous one.
Step 1: Sample Preparation
Weigh 10–15 mg of purified 4-Bromo-2-cyclopentylpyrimidine.
Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal reference[1].
Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.
Step 2: 1D NMR Baseline Acquisition
¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.0 s. Verify the presence of the two doublets at ~7.42 ppm and ~8.51 ppm (J = 5.0 Hz), confirming the 4-bromo regioisomer geometry.
¹³C NMR: Acquire a minimum of 256 scans. Identify the 9 distinct carbon environments.
Step 3: HSQC Acquisition (The Filter)
Set up a multiplicity-edited HSQC experiment optimized for ¹JCH = 145 Hz[7].
Acquire data using 2-4 scans per increment (256 t1 increments).
Validation Check: Overlay the HSQC spectrum onto the ¹³C spectrum. Mark all carbons lacking an HSQC cross-peak as quaternary (C-2, C-4).
Step 4: HMBC Acquisition (The Connector)
Set up a gradient HMBC experiment optimized for long-range couplings of ³JCH = 8 Hz.
Critical Parameter: Because ¹³C nuclei assist in relaxing protons, protons detected in HSQC relax faster than in HMBC. Resist making the D1 delay too small; set D1 ≥ 1.5 s to prevent artifacts and allow quaternary carbons to relax[4].
Acquire using 8 scans per increment to ensure sufficient signal-to-noise for the quaternary C-2 and C-4 correlations[8].
Step 5: Data Processing & Elucidation
Process 2D data using zero-filling (e.g., to a 1024 x 1024 matrix) and apply a sine bell squared window function to enhance resolution.
Map the ³JCH correlation from the cyclopentyl H-1' multiplet to the C-2 quaternary carbon.
Map the ³JCH correlation from the pyrimidine H-6 doublet to the C-4 quaternary carbon.
Workflow for the 2D NMR structural elucidation of 4-Bromo-2-cyclopentylpyrimidine.
References
Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]
COSY HSQC HMBC: Topics by Science.gov. Science.gov.[Link]
2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. UW-Madison.[Link]
J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate.[Link]
Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation. PMC.[Link]
4-Bromo-2-cyclopentylpyrimidine: Comprehensive Safety & Disposal Protocol As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly kinase inhibitors—4-Bromo-2-cyclopen...
As a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly kinase inhibitors—4-Bromo-2-cyclopentylpyrimidine (CAS: 1086381-87-4) is a staple in modern drug discovery laboratories. However, its specific chemical architecture demands stringent, self-validating safety and disposal protocols. Improper handling or disposal of this halogenated heteroaromatic compound can lead to significant environmental contamination and occupational hazards.
This guide provides an authoritative, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, designed to ensure regulatory compliance and protect laboratory personnel.
Chemical Profile & Mechanistic Safety
Expertise & Experience: To handle 4-Bromo-2-cyclopentylpyrimidine safely, one must understand the causality behind its reactivity. The molecule features a reactive carbon-bromine (C-Br) bond positioned on an electron-deficient pyrimidine ring. While this makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), it also renders the compound a potential alkylating or arylating agent in vivo. Furthermore, halogenated pyrimidine analogs have a known propensity to interact with or intercalate into nucleic acids, disrupting cellular processes ()[1].
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended for prolonged exposure), chemical safety goggles, and a standard laboratory coat.
Engineering Controls: All manipulations, including weighing and transferring, must be conducted within a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of aerosolized particulates.
Proper Disposal Procedures: The Causality of Segregation
Trustworthiness: Every disposal protocol must be a self-validating system designed to prevent catastrophic chemical reactions and environmental release. 4-Bromo-2-cyclopentylpyrimidine must never be disposed of in standard non-halogenated organic waste streams.
Why Segregation is Critical: Burning halogenated organics in standard, low-temperature incinerators lowers the overall calorific (BTU) value of the waste and generates highly corrosive hydrobromic acid (HBr) gas, which can destroy standard furnace linings ()[2]. More critically, the incomplete combustion of brominated aromatics leads to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)—persistent organic pollutants with severe toxicity.
Incineration Protocol: Under Resource Conservation and Recovery Act (RCRA) guidelines, this material must be routed to a permitted hazardous waste facility ()[3]. These facilities utilize high-temperature rotary kiln incinerators (operating at >1100°C) coupled with caustic flue gas scrubbers to safely neutralize HBr and nitrogen oxides (NOx) generated from the pyrimidine ring ()[2].
Step-by-Step Experimental Workflow for Safe Waste Management
Collect all 4-Bromo-2-cyclopentylpyrimidine waste (including reaction residues, contaminated solvents, and disposable spatulas) in a chemically compatible High-Density Polyethylene (HDPE) container.
Self-Validation Check: Ensure the container is explicitly labeled "Hazardous Waste - Halogenated Organics" to visually and administratively prevent the introduction of incompatible non-halogenated solvents.
Step 2: Spill Containment and Decontamination
In the event of a solid or solution spill, do not use combustible materials (e.g., sawdust or paper towels) for initial absorption.
Apply an inert, non-combustible absorbent such as vermiculite or dry sand to the spill area.
Carefully sweep the absorbed material using non-sparking tools and transfer it directly to the halogenated waste container.
Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any potential acidic degradation byproducts, followed by a thorough deionized water rinse.
Step 3: Manifesting and Transport
Log the exact waste volume, concentration, and CAS number (1086381-87-4) into the laboratory's hazardous waste manifest system.
Transfer custody to a certified hazardous waste vendor capable of executing high-temperature incineration and caustic scrubbing ()[4].
Quantitative Data Summary
Parameter
Specification
Operational Implication
CAS Number
1086381-87-4
Essential for accurate SDS tracking and RCRA manifesting.
Chemical Class
Halogenated Heteroaromatic
Mandates strict segregation from non-halogenated waste streams.
Incineration Temp.
> 1100 °C (2012 °F)
Required to prevent the formation of brominated dioxins/furans.
Combustion Byproducts
HBr, NOx, CO₂, H₂O
Necessitates caustic flue gas scrubbing at the disposal facility.
Primary Hazard
Irritant / Environmental Toxicity
Requires continuous handling in a fume hood with appropriate PPE.
Disposal Workflow Visualization
Workflow for the safe segregation, incineration, and neutralization of halogenated waste.
By strictly adhering to these self-validating segregation and disposal protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent the environmental release of persistent halogenated pollutants.
References
Broxuridine | Drug Information, Uses, Side Effects, Chemistry
Source: PharmaCompass / HSDB
URL:[Link]
5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Hazardous Waste Management Facilities and Units
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
40 CFR Part 261 -- Identification and Listing of Hazardous Waste
Source: Electronic Code of Federal Regulations (eCFR)
URL:[Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes
Source: U.S. Environmental Protection Agency (EPA) NEPIS
URL:[Link]